(E)-2-cyano-3-(2-ethoxynaphthalen-1-yl)-N,N-diethylprop-2-enamide
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Overview
Description
The compound “(E)-2-cyano-3-(2-ethoxynaphthalen-1-yl)-N,N-diethylprop-2-enamide” is a naphthalene derivative . Naphthalenes are a class of arenes, consisting of two ortho-fused benzene rings . They have been found to display a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , which provides detailed information about the arrangement of atoms within a crystal.Scientific Research Applications
Synthesis and Characterization
(E)-2-cyano-3-(2-ethoxynaphthalen-1-yl)-N,N-diethylprop-2-enamide, a compound with potential in various fields, has been explored for its applications in material science and organic synthesis. Research on similar compounds has led to the development of new soluble peripherally tetra-substituted metal complexes, showcasing the versatility of such structures in catalysis. The study by Saka et al. (2013) focuses on the synthesis and spectroscopic characterization of new Co(II) and Fe(II) phthalocyanine complexes, highlighting their catalytic activity in the oxidation of cyclohexene, indicating potential applications in industrial catalysis and organic synthesis Saka et al., 2013.
Molecular Interactions and Structural Analysis
The study of molecular interactions and structural analysis is crucial in understanding the behavior of compounds like this compound. Zhang et al. (2011) explored the crystal packing of similar ethyl cyano compounds, emphasizing the importance of non-hydrogen bonding interactions such as N⋯π and O⋯π in the crystal structures. This research provides insights into the molecular arrangements that could influence the properties and applications of related compounds in material science Zhang et al., 2011.
Mechanism of Action
Target of Action
Compounds like “(E)-2-cyano-3-(2-ethoxynaphthalen-1-yl)-N,N-diethylprop-2-enamide” often target proteins or enzymes in the body. The specific targets would depend on the structure of the compound and its chemical properties .
Mode of Action
The compound might interact with its targets by binding to them, which could inhibit or enhance the function of the target. This interaction could lead to changes in cellular processes .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the functioning of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, its absorption could be influenced by factors like its solubility, while its distribution could be affected by its size and charge .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if it inhibits a key enzyme, it could lead to a decrease in the production of certain molecules .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
(E)-2-cyano-3-(2-ethoxynaphthalen-1-yl)-N,N-diethylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-4-22(5-2)20(23)16(14-21)13-18-17-10-8-7-9-15(17)11-12-19(18)24-6-3/h7-13H,4-6H2,1-3H3/b16-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQDZFQCRJBETM-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=C(C=CC2=CC=CC=C21)OCC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C1=C(C=CC2=CC=CC=C21)OCC)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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